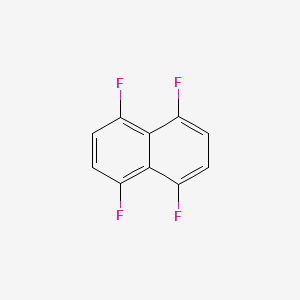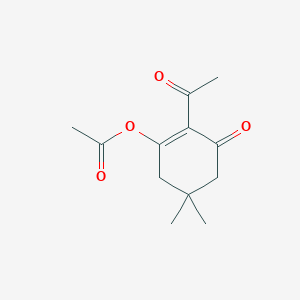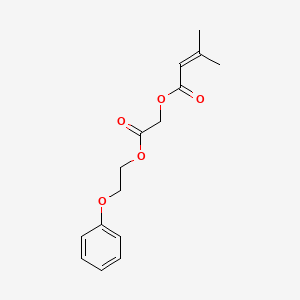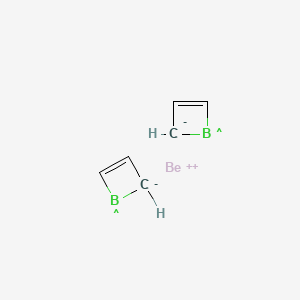
Beryllium diboret-2-id-1(2H)-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium diboret-2-id-1(2H)-yl is a chemical compound that belongs to the class of beryllium borides. These compounds are known for their unique properties and potential applications in various fields, including materials science and chemistry. This compound is of interest due to its potential reactivity and stability under certain conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium diboret-2-id-1(2H)-yl typically involves the reaction of beryllium compounds with boron-containing reagents. One common method is the direct combination of beryllium metal with boron at high temperatures. This reaction requires careful control of temperature and pressure to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as chemical vapor deposition (CVD) or solid-state reactions. These methods allow for the production of larger quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium diboret-2-id-1(2H)-yl can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form beryllium oxide and boron oxides.
Reduction: Can be reduced by strong reducing agents to form elemental beryllium and boron.
Substitution: May participate in substitution reactions with other boron-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation typically yields beryllium oxide and boron oxides, while reduction may produce elemental beryllium and boron.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other beryllium and boron compounds.
Materials Science: Investigated for its potential use in high-temperature materials and coatings due to its thermal stability.
Biology and Medicine:
Industry: May be used in the production of specialized alloys and ceramics.
Mécanisme D'action
The mechanism by which beryllium diboret-2-id-1(2H)-yl exerts its effects depends on its chemical reactivity and interaction with other molecules. The compound may interact with molecular targets through processes such as electron transfer, coordination with metal centers, or formation of covalent bonds. Specific pathways and molecular targets would require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium boride (BeB2): Another beryllium boride with different stoichiometry and properties.
Beryllium carbide (Be2C): A compound with beryllium and carbon, used in high-temperature applications.
Boron nitride (BN): A boron compound with unique properties, often compared with beryllium borides.
Uniqueness
Beryllium diboret-2-id-1(2H)-yl is unique due to its specific chemical structure and reactivity. Its combination of beryllium and boron elements provides distinct properties that may not be present in other similar compounds.
Propriétés
Numéro CAS |
60490-01-9 |
|---|---|
Formule moléculaire |
C6H6B2Be |
Poids moléculaire |
108.75 g/mol |
InChI |
InChI=1S/2C3H3B.Be/c2*1-2-4-3-1;/h2*1-3H;/q2*-1;+2 |
Clé InChI |
DBUVDRMEDXTGIL-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].[B]1[CH-]C=C1.[B]1[CH-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



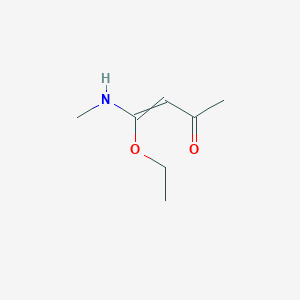
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
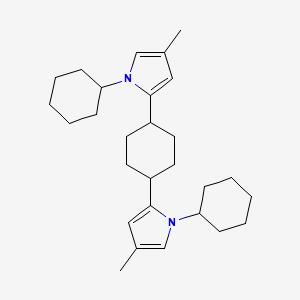
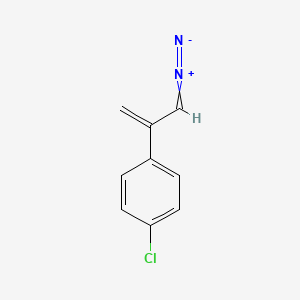
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

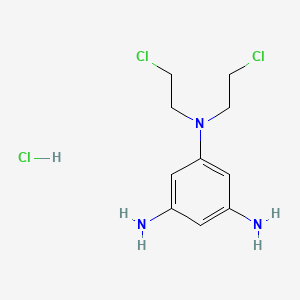
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
